5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole
Description
Properties
IUPAC Name |
5-(dichloromethyl)-1-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c1-9-2-8-5(10(11)12)3(9)4(6)7/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQLXJALIVZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
The initial step typically involves the synthesis of 1-methyl-4-nitroimidazole or its derivatives. This can be achieved by nitration of imidazole or via the construction of the imidazole ring with pre-installed substituents.
Introduction of the Dichloromethyl Group
The dichloromethyl group at the 5-position can be introduced by chloromethylation reactions or by substitution of a suitable leaving group with dichloromethyl reagents.
A notable method involves the chlorination of the corresponding hydroxymethyl or methyl derivative to yield the dichloromethyl substituent. For instance, 4-(chloromethyl)phenyl derivatives of nitroimidazole have been prepared by chlorination of hydroxymethyl precursors using thionyl chloride (SOCl2).
Another approach uses the reaction of 1-methyl-2-chloromethyl-5-nitro-1H-imidazole with chlorinating agents to install the dichloromethyl group at the 5-position.
Palladium-Catalyzed Cross-Coupling Reactions
Although mainly applied for aryl substitutions at the 5-position, Suzuki coupling reactions have been reported for 5-chloro-1-methyl-4-nitroimidazole with arylboronic acids to afford 5-aryl derivatives in good yields. This method highlights the versatility of 5-chloro-1-methyl-4-nitroimidazole as a synthetic intermediate, which could be adapted for other substituents such as dichloromethyl groups by appropriate reagents.
- The Suzuki coupling employs dichlorobis(triphenylphosphine)palladium(II) as catalyst, potassium carbonate as base, and tetrabutylammonium bromide as additive in aqueous medium at 70-80 °C.
N-Methylation
Methylation at the N-1 position is typically performed by alkylation of the imidazole nitrogen using methylating agents such as methyl iodide or methyl sulfate under basic conditions. This step can be carried out either before or after the introduction of the dichloromethyl group depending on the synthetic route.
Representative Synthetic Procedure
The following procedure exemplifies the preparation of 5-substituted 1-methyl-4-nitroimidazoles, adaptable for dichloromethyl substitution:
Analytical Data and Yields
- Yields for Suzuki coupling reactions to produce 5-substituted derivatives range from 70% to 85%.
- Melting points and spectral data (NMR, MS) confirm the structure and purity of the products.
- The presence of the electron-withdrawing nitro group facilitates the coupling and substitution reactions, improving yields and reaction rates.
Summary of Key Synthetic Routes
Research Findings and Considerations
- The electron-withdrawing nitro group at position 4 enhances the reactivity of the 5-position halide towards nucleophilic substitution or cross-coupling.
- The dichloromethyl substituent is sensitive to reaction conditions; careful control of chlorination and substitution steps is necessary to avoid over-chlorination or side reactions.
- Purification often requires chromatographic techniques due to the formation of isomeric or side products, especially in methylation steps.
- Alternative synthetic routes involving phase-transfer catalysis or nucleophilic substitution under inert atmosphere have been explored for related nitroimidazole derivatives, which may be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole can undergo reduction to form amino derivatives. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives. This reaction often occurs under basic conditions.
Hydrolysis: The dichloromethyl group can be hydrolyzed to form a hydroxymethyl group in the presence of water and a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Hydrolysis: Water, base.
Major Products Formed:
Reduction: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Hydrolysis: Hydroxymethyl derivatives.
Scientific Research Applications
Chemistry: 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitroimidazole derivatives on cellular processes. Its derivatives have shown potential as antimicrobial agents.
Medicine: Derivatives of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole have been investigated for their potential use as drugs, particularly in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole and its derivatives often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. For example, in antimicrobial applications, the reduced forms of the compound can damage bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The benzyl group at position 1 may improve lipophilicity, affecting membrane permeability.
Comparison with Similar Compounds
Substituted 5-Aryl-1-methyl-4-nitroimidazoles
Example : 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)
- Structure : Aryl substituent (3-chlorophenyl) at position 5, nitro at position 4, and methyl at position 1 .
- Activity : Exhibits potent antiparasitic activity against Entamoeba histolytica and Giardia intestinalis (IC₅₀ = 1.47 µM/mL), outperforming metronidazole .
- The benzyl group in the target compound increases molecular weight (286 vs. 225 g/mol), which could reduce bioavailability compared to 5f.
Halogen-Substituted Imidazoles
Example : 5-(Bromomethyl)-1-methyl-4-nitro-1H-imidazole
Complex Imidazole-Indole Hybrids
Examples : 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and analogs
- Structure : Imidazole fused with indole moieties, featuring bulky substituents (e.g., iodobenzyl).
- Comparison :
- Bulkier substituents (e.g., indole rings) may hinder membrane permeability compared to the dichloromethyl group.
- These hybrids target different biological pathways (e.g., kinase inhibition) vs. antiparasitic activity in simpler nitroimidazoles.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Synthesis : Prepared via chlorination with SOCl₂, similar to methods for dichloromethyl analogs .
- Dimethyl substitution at positions 1 and 2 alters steric effects, possibly affecting binding to enzymatic targets .
Structural-Activity Relationships (SAR) and Key Findings
Substituent Effects on Bioactivity
- Bromomethyl: Favors prodrug applications due to reactivity in alkylation reactions . Aryl Groups (e.g., 3-chlorophenyl): Improve antiparasitic potency by increasing lipophilicity .
Position 4 :
Position 1 :
Toxicity Considerations
Comparative Data Table
Biological Activity
5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole is a compound belonging to the nitroimidazole family, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Nitroimidazole derivatives, including 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole, exert their biological effects primarily through the reduction of the nitro group to form reactive metabolites that can interact with cellular macromolecules. This process leads to:
- Antibacterial Activity : The compound shows significant efficacy against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves the disruption of DNA synthesis and function in bacteria by forming stable adducts with DNA .
- Antiparasitic Activity : Nitroimidazoles are particularly effective against protozoan parasites such as Trichomonas vaginalis and Giardia intestinalis. The reduction of the nitro group plays a crucial role in their activation and subsequent toxicity towards these pathogens .
- Antitumor Effects : Emerging studies suggest that compounds like 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole may also possess antitumor properties by inducing apoptosis in cancer cells through oxidative stress mechanisms and modulation of metabolic pathways .
Pharmacokinetics
The pharmacokinetic profile of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole indicates:
- Absorption and Distribution : The compound is highly soluble in polar solvents, which facilitates its absorption in biological systems. Studies have shown that it can reach therapeutic concentrations effectively when administered via different routes .
- Metabolism : Nitroimidazoles undergo metabolic activation primarily in the liver, where they are converted into their active forms. This biotransformation is essential for their antibacterial and antiparasitic activities .
- Elimination : The elimination half-life varies depending on the route of administration and formulation but typically ranges from several hours to a day, allowing for sustained therapeutic effects .
Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a strong potential for clinical application .
| Pathogen | MIC (µM) | Comparison Standard (MIC) |
|---|---|---|
| MRSA | 2.5 | Vancomycin (4.0) |
| Carbapenem-resistant E. coli | 3.0 | Meropenem (8.0) |
Antiparasitic Activity
In another study focusing on parasitic infections, 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole demonstrated potent activity against metronidazole-resistant strains of Trichomonas vaginalis. The selectivity index was reported to be significantly higher than that of metronidazole, suggesting a favorable safety profile for therapeutic use .
| Parasite | IC50 (µM) | Selectivity Index |
|---|---|---|
| Trichomonas vaginalis | 0.8 | 13005 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via nitroimidazole derivatization. A selective approach involves halogenation of a preformed imidazole core. For example, Jones et al. (2006) demonstrated palladium-catalyzed coupling for 5-substituted imidazoles, adaptable by substituting aryl halides with dichloromethyl precursors . Key parameters:
- Catalysts : Pd(OAc)₂ (5 mol%) with ligand systems (e.g., Xantphos) improves regioselectivity.
- Solvents : Polar aprotic solvents (DMF, THF) enhance solubility of nitroimidazole intermediates.
- Temperature : 110°C optimizes reaction kinetics while avoiding nitro group decomposition .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The nitro group at C4 deshields adjacent protons (δ ~8.2 ppm for H-2), while the dichloromethyl group at C5 appears as a singlet (δ ~5.5 ppm) .
- HRMS : Confirm molecular weight (calc. 286.11406 g/mol) with <2 ppm error .
- HPLC : Use a C18 column (90:10 acetonitrile/water) at λ=254 nm to assess purity (>98% by area normalization) .
Advanced Research Questions
Q. How can computational chemistry guide the prediction of reactive sites for further functionalization?
- Methodological Answer :
- DFT Calculations : Perform electrostatic potential surface mapping (B3LYP/6-31G*) to identify nucleophilic (C2) and electrophilic (C5) sites. The nitro group withdraws electron density, activating C2 for alkylation .
- Transition State Modeling : Simulate reaction pathways (e.g., Gaussian 09) to predict regioselectivity in Suzuki-Miyaura couplings. For example, steric hindrance from the dichloromethyl group may favor substitutions at C2 over C5 .
Q. How should researchers resolve contradictions in reported degradation pathways of nitroimidazole derivatives?
- Methodological Answer :
- Isotopic Labeling : Use deuterated analogs (e.g., D₂O hydrolysis) to trace degradation intermediates. Conflicting reports on nitro reduction (single vs. two-electron) can be clarified via in situ ESR spectroscopy to detect radical species (e.g., NO₂⁻•) .
- Cross-Validation : Compare LC-MS/MS profiles of degradation products under controlled conditions (pH, UV exposure). For example, acidic hydrolysis may yield 5-(hydroxymethyl) derivatives, while photolysis produces chlorinated byproducts .
Q. What experimental designs are effective for studying the environmental persistence of this compound?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (Hammett σ constants) with half-lives. The dichloromethyl group increases hydrophobicity (logP ~2.8), prolonging soil persistence .
- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) and analyze products via GC-MS. Detect Cl⁻ release via ion chromatography to quantify dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
